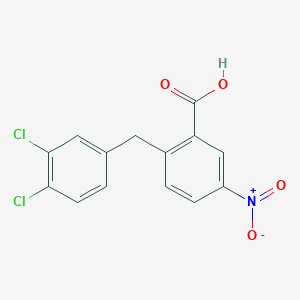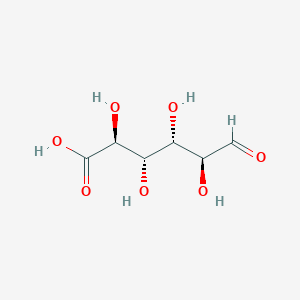
4-(4-methoxybenzoyl)furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzoyl)-2-furansulfonamide is an organic compound that features a furan ring substituted with a methoxybenzoyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-2-furansulfonamide typically involves the acylation of a furan ring with 4-methoxybenzoyl chloride, followed by the introduction of a sulfonamide group. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-furansulfonamide in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-2-furansulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Alcohol derivatives of the methoxybenzoyl group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzoyl)-2-furansulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-2-furansulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the methoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Used in similar synthetic applications but lacks the sulfonamide group.
4-Methoxybenzyl chloride: Another related compound with different reactivity due to the presence of a benzyl group instead of a benzoyl group
Uniqueness
4-(4-Methoxybenzoyl)-2-furansulfonamide is unique due to the combination of the furan ring, methoxybenzoyl group, and sulfonamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
118993-61-6 |
|---|---|
Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)furan-2-sulfonamide |
InChI |
InChI=1S/C12H11NO5S/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChI Key |
OIEIIZQFSICKJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)








